molecular formula C21H23NO5 B13555459 3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid

3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid

Cat. No.: B13555459
M. Wt: 369.4 g/mol
InChI Key: UDFYLKFNTVCBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and protect groups under controlled conditions, ensuring high yield and purity . The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides, which can be further modified or coupled to form larger peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to its specific structure, which includes an ethoxy group and a methyl-substituted amino group. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

3-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C21H23NO5/c1-3-26-13-19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,24)

InChI Key

UDFYLKFNTVCBCA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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